Fluorescein dioctanoate

Übersicht

Beschreibung

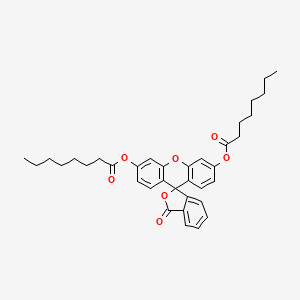

Fluorescein dioctanoate, also known as FDO or Fluorescein dicaprylate, is a non-fluorescent hydrophobic fluorescein derivative . It can pass through the cell membrane whereupon intracellular esterases hydrolyze the dioctanoate group producing the highly fluorescent product fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes so the green fluorescence can be used as a marker of cell viability .

Synthesis Analysis

The synthesis of fluorescein-based probes involves the modification of the carboxyl group of fluorescein to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence . The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

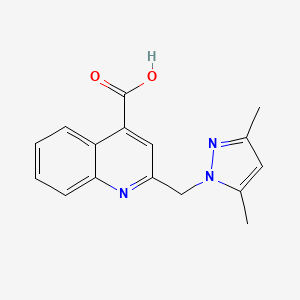

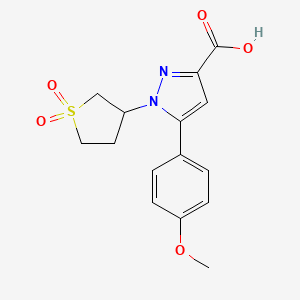

Molecular Structure Analysis

This compound belongs to the xanthene class of dyes and shows excellent fluorescent properties . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence .

Chemical Reactions Analysis

This compound is a fluorogenic substrate for C8 esterase that generates green fluorescence upon esterase cleavage . The fluorescence properties of fluorescein vary according to changes in the environment and it is most notably sensitive to pH variations .

Physical and Chemical Properties Analysis

This compound is an off-white low melting solid . It is soluble in DMSO . Its molecular formula is C36H40O7 and its molecular weight is 584.72 . It has a melting point of 49 °C .

Wissenschaftliche Forschungsanwendungen

Ophthalmological Applications

Fluorescein, a dye often used in ophthalmology, has diverse applications including in applanation tonometry, lacrimal examinations, contact lens fitting, and diagnosing corneal lesions. Intravenous administration allows for investigating intraocular tumors and the blood aqueous-humour barrier. It is notable for its unique staining properties, which differ from other vital stains like Rose Bengal and alcian blue. Fluorescein does not stain cells or mucus, which is important for clinical analysis of degenerate cells and mucus presence (Norn, 1964).

Diagnostic Applications in Medicine

Fluorescein is employed as a diagnostic tool across various medical fields. It possesses low toxicity, but its photoactivation can release potentially toxic molecules like singlet oxygen and carbon monoxide. Studies have shown that these molecules can significantly impact physiological processes. For instance, in vitro studies with human hepatoblastoma HepG2 cell line indicated marked reduction in cell viability upon irradiation of intracellular fluorescein. The concentration of Krebs cycle metabolites also decreased significantly, indicating potential biological consequences of fluorescein photochemistry (Šranková et al., 2022).

Fluorescence Irido-Corneal Photography

Fluorescein is crucial in fluorescence irido-corneal photography, a modification of fluorescence fundus photography. This technique is particularly useful for analyzing vascularization of the cornea and iris. Its ability to highlight specific areas in the eye under fluorescent light aids significantly in diagnosing and understanding ocular conditions (Mitsui, Matsubara & Kanagawa, 1969).

Neuro-Oncology Applications

Fluorescein, especially as fluorescein sodium salt, is instrumental in neuro-oncology for controlling tumor resection margins. Its resurgence in clinical use is attributed to the development of dedicated filters for operating microscopes. Studies have indicated its safety and feasibility in fluorescein-guided surgery for high-grade glioma resection, suggesting improved gross total resection rates (Catapano et al., 2017).

Geothermal Tracing

Outside of medical applications, fluorescein serves as a tracer in geothermal reservoirs, enabling the path tracking of injected fluids. Its thermal stability at high temperatures makes it a reliable tracer in geothermal reservoirs with temperatures below 210°C. This application is critical for understanding and managing geothermal energy resources (Adams & Davis, 1991).

Antimicrobial Applications

Fluorescein derivatives and their nanohybrids have shown significant antimicrobial activities. These compounds, when loaded onto silver nanoparticles, demonstrate enhanced antimicrobial properties against various bacterial strains and fungi. The fluorescein derivatives' chemical structures play a crucial role in their antimicrobial effectiveness, making them valuable in medicinal and biological applications (Negm, Abou Kana, Abd-Elaal & Elwahy, 2016).

Wirkmechanismus

Target of Action

Fluorescein dioctanoate is a non-fluorescent hydrophobic derivative of fluorescein . It primarily targets cells that possess intact membranes . The compound’s primary role is to serve as a marker of cell viability .

Mode of Action

This compound can pass through the cell membrane . Once inside the cell, intracellular esterases hydrolyze the dioctanoate group, producing the highly fluorescent product fluorescein . This interaction with its targets results in the accumulation of fluorescein molecules in cells that possess intact membranes .

Biochemical Pathways

It is known that the compound is a fluorogenic substrate for c8 esterase, which generates green fluorescence upon esterase cleavage . This suggests that the compound may interact with esterase-related biochemical pathways.

Pharmacokinetics

It is known that the compound is hydrophobic and can pass through the cell membrane This suggests that the compound may have good bioavailability

Result of Action

The result of this compound’s action is the production of highly fluorescent fluorescein within cells that possess intact membranes . This green fluorescence can be used as a marker of cell viability .

Action Environment

The action environment of this compound is within cells that possess intact membranes It is known that the compound is stable for at least 2 years when stored at +4°c . This suggests that temperature could be a key environmental factor influencing the compound’s stability.

Safety and Hazards

Zukünftige Richtungen

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .

Biochemische Analyse

Biochemical Properties

Fluorescein dioctanoate interacts with various biomolecules in the cell. It is a fluorogenic substrate for C8 esterase, an enzyme that generates green fluorescence upon esterase cleavage . The interaction between this compound and C8 esterase is a key biochemical reaction involving this compound .

Cellular Effects

This compound has significant effects on various types of cells. It can pass through the cell membrane and once inside the cell, it is hydrolyzed by intracellular esterases to produce fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes, so the green fluorescence can be used as a marker of cell viability .

Molecular Mechanism

The mechanism of action of this compound involves its transformation into fluorescein. This process is facilitated by the action of intracellular esterases, which hydrolyze the dioctanoate group . The resulting fluorescein molecules are highly fluorescent, providing a useful tool for cellular imaging and viability assessment .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation. It is stable for at least 2 years after receipt when stored at +4°C

Metabolic Pathways

This compound is involved in specific metabolic pathways within the cell. It is a substrate for C8 esterase, an enzyme involved in ester hydrolysis . The hydrolysis of this compound by C8 esterase is a key step in its metabolic pathway .

Transport and Distribution

This compound can pass through the cell membrane, indicating its interaction with certain transporters or channels . Once inside the cell, it is distributed throughout the cytoplasm where it is hydrolyzed by intracellular esterases .

Subcellular Localization

Given its ability to pass through the cell membrane and its hydrolysis by intracellular esterases, it is likely that it localizes to the cytoplasm

Eigenschaften

IUPAC Name |

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZNXQHGTKMTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

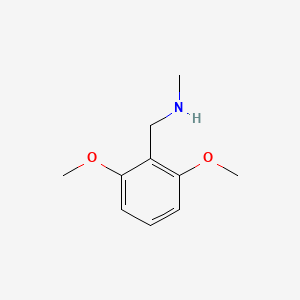

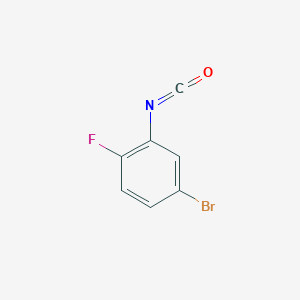

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

amine](/img/structure/B3039079.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)